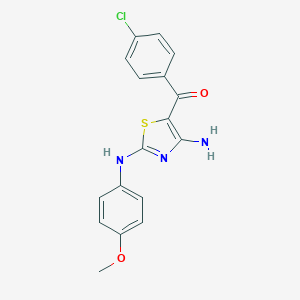
5-(4-CHLOROBENZOYL)-N2-(4-METHOXYPHENYL)-1,3-THIAZOLE-2,4-DIAMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, an aniline derivative, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyaniline with a thiazole derivative under acidic conditions, followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
化学反应分析
Types of Reactions
4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
科学研究应用
Chemistry
In chemistry, 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone is explored for its potential therapeutic properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-[4-(4-Methoxyphenyl)thiazol-2-yl]aniline
- 4-(4-Methoxyphenyl)-2-aminothiazole
- 4-Chloro-2-(4-methoxyanilino)thiazole
Uniqueness
What sets 4-Amino-2-(4-methoxyanilino)-1,3-thiazol-5-ylmethanone apart from similar compounds is its unique combination of functional groups. The presence of both the thiazole ring and the chlorophenyl group imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8g/mol |
IUPAC 名称 |
[4-amino-2-(4-methoxyanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2S/c1-23-13-8-6-12(7-9-13)20-17-21-16(19)15(24-17)14(22)10-2-4-11(18)5-3-10/h2-9H,19H2,1H3,(H,20,21) |
InChI 键 |
JHLAWDPVIJAQDB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















